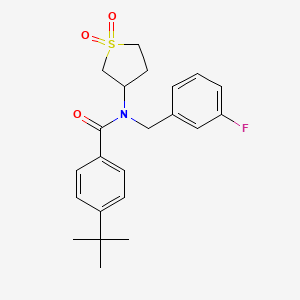

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

CAS No.:

Cat. No.: VC15321824

Molecular Formula: C22H26FNO3S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26FNO3S |

|---|---|

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | 4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide |

| Standard InChI | InChI=1S/C22H26FNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3 |

| Standard InChI Key | FAAQOMGKWQOHIO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure comprises three primary components:

-

Benzamide backbone: A benzene ring substituted with a tert-butyl group at the para position and an amide functional group.

-

1,1-Dioxidotetrahydrothiophen-3-yl group: A five-membered sulfone ring (tetrahydrothiophene-1,1-dioxide) attached to the amide nitrogen.

-

3-Fluorobenzyl group: A benzyl substituent with a fluorine atom at the meta position.

The interplay of these groups introduces steric effects, electronic modulation, and redox-active characteristics. The sulfone group enhances polarity and potential hydrogen-bonding capacity, while the fluorinated benzyl moiety contributes to lipophilicity and metabolic stability .

Systematic Nomenclature

The IUPAC name derives from the parent benzamide structure:

-

Root: Benzamide (benzoic acid amide).

-

Substituents:

-

4-tert-butyl: A tert-butyl group at position 4 of the benzene ring.

-

N-(1,1-dioxidotetrahydrothiophen-3-yl): The sulfone-modified tetrahydrothiophene ring at the amide nitrogen.

-

N-(3-fluorobenzyl): The 3-fluorobenzyl group bonded to the same nitrogen.

-

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous benzamide derivatives are typically synthesized via multi-step routes involving:

-

Amide Coupling: Reacting 4-tert-butylbenzoic acid with a diamine precursor under coupling agents like EDCl/HOBt.

-

Functionalization of Nitrogen: Sequential alkylation or reductive amination to introduce the 3-fluorobenzyl and tetrahydrothiophen-3-yl groups.

-

Oxidation: Converting tetrahydrothiophene to its sulfone derivative using oxidizing agents like hydrogen peroxide .

Table 1: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Target Intermediate |

|---|---|---|---|

| 1 | Carboxylic acid activation | EDCl, HOBt, DMF, 0–25°C | 4-tert-butylbenzoyl chloride |

| 2 | Amide formation | NH2-substituted tetrahydrothiophene, DIEA | N-(tetrahydrothiophen-3-yl)benzamide |

| 3 | Alkylation | 3-fluorobenzyl bromide, K2CO3, DMF | N,N-disubstituted benzamide |

| 4 | Sulfone oxidation | H2O2, AcOH, 50°C | Final product |

Reactivity Profile

-

Amide Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding 4-tert-butylbenzoic acid and amine byproducts.

-

Sulfone Reduction: The sulfone group may be reduced to a sulfide under strong reducing conditions (e.g., LiAlH4) .

-

Fluorine Participation: The electron-withdrawing fluorine atom influences electrophilic aromatic substitution patterns in the benzyl group.

Physicochemical Properties

Calculated Properties

Based on structural analogs and computational tools:

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular formula | C22H25FNO3S |

| Molecular weight | 417.5 g/mol |

| LogP (lipophilicity) | 3.8 (predicted) |

| Solubility | Low in water; soluble in DMSO |

| Hydrogen bond acceptors/donors | 5 / 1 |

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume